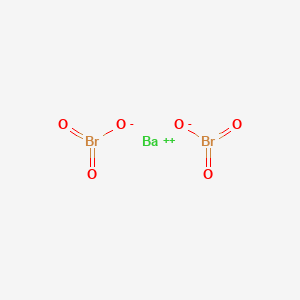

Barium bromate

説明

Barium Bromate is a chemical compound known for its unique properties and reactions. The studies on its molecular structure, synthesis, and properties have provided significant insights into its characteristics and potential applications in various fields.

Synthesis Analysis

The synthesis of Barium Bromate involves chemical reactions that yield this compound under specific conditions. For instance, the preparation of Cerium(III) bromate from barium bromate and cerium(III) sulfate indicates a method of producing bromate compounds through the interaction of barium salts with other chemical agents (Shaabani & Lee, 2003).

Molecular Structure Analysis

Studies on the proton magnetic resonance of barium bromate monohydrate have revealed the orientation and structure of water molecules within the crystal, providing insights into the molecular structure of barium bromate (Silvidi & McGrath, 1960). These findings contribute to understanding the complex formation and orientation of molecules in barium bromate compounds.

Chemical Reactions and Properties

Barium bromate's involvement in the synthesis of heterometallic alkoxides showcases its reactivity and role in forming complex compounds. The reaction of barium granules with barium hexamethyldisilazide tetrahydrofuranate for introducing barium in syntheses demonstrates its chemical versatility (Vaarstra et al., 1991).

Physical Properties Analysis

The investigation of the motion of the H2O molecule in barium bromate monohydrate through PMR doublet splitting measurement provides valuable data on the physical properties of barium bromate, including torsional and rocking motions of molecules within the crystal (McGrath, 1965).

Chemical Properties Analysis

The study of the effect of additives on the solid-phase thermal decomposition of barium bromate reveals how different additives influence its decomposition process, shedding light on its chemical stability and reactivity under various conditions (Bhatta et al., 1988).

科学的研究の応用

Preparation of Barium Bromate

- Scientific Field: Inorganic Chemistry

- Summary of Application: Barium Bromate is a chemical compound composed of the barium ion and the bromate ion, with the chemical formula of Ba(BrO3)2 .

- Methods of Application: Barium Bromate can be prepared by reacting potassium bromate with barium chloride .

- Results or Outcomes: The reaction results in the formation of Barium Bromate and Potassium Chloride .

Reduction of Bromate in Drinking Water

- Scientific Field: Environmental Engineering

- Summary of Application: Bromate (BrO−3) residue in drinking water poses a great health risk. Ultra-fast reduction of BrO−3, under aerobic conditions, was realized using an ultraviolet (UV)/sulfite process in the presence of iodide (UV/sulfite/iodide) .

- Methods of Application: The UV/sulfite/iodide process produced BrO−3 removal efficiency of 100% at about 5 min with complete conversion to bromide .

- Results or Outcomes: The UV/sulfite/iodide process was found to be significantly more efficient than the UV/sulfite process, which only induced a 13.1% BrO−3 reduction under the same conditions .

Proton Magnetic Resonance Study

- Scientific Field: Physics

- Summary of Application: Proton magnetic resonance absorption spectrum of barium bromate monohydrate was obtained .

- Methods of Application: The study was conducted using a Pound‐Watkins spectrometer .

- Results or Outcomes: Results indicate that there is only one orientation of the water molecule in the crystal .

Safety And Hazards

特性

IUPAC Name |

barium(2+);dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2BrHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEASZGAADGZARC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(BrO3)2, BaBr2O6 | |

| Record name | BARIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | barium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890671 | |

| Record name | Bromic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium bromate appears as a white crystalline solid or powder. Slightly soluble in water and denser than water. Very toxic by ingestion or inhalation. Fire hazard when in contact with organic materials and may explode when heated above 300 °F. Used as a corrosion inhibitor and to manufacture other chemicals. | |

| Record name | BARIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Barium bromate | |

CAS RN |

13967-90-3 | |

| Record name | BARIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK4064Y0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)

![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)

![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)